molecular formula C18H20N4O2S B12138864 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12138864
M. Wt: 356.4 g/mol
InChI Key: WZGSPQDXWRHSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dimethoxyphenyl group, and a methylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzylsulfanyl Group: The final step involves the nucleophilic substitution of the triazole intermediate with 3-methylbenzylthiol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives, amines, and other reduced products.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: A related compound with a similar dimethoxyphenyl group but lacking the triazole and sulfanyl groups.

    N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: Another related compound with a similar structure but different functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of the triazole ring and the methylbenzylsulfanyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-12-5-4-6-13(9-12)11-25-18-21-20-17(22(18)19)14-7-8-15(23-2)16(10-14)24-3/h4-10H,11,19H2,1-3H3

InChI Key

WZGSPQDXWRHSNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.